molecular formula C10H9FO2 B15322104 rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylicacid

rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylicacid

Cat. No.: B15322104
M. Wt: 180.17 g/mol
InChI Key: PCGMTOGPUHMVAH-CIUDSAMLSA-N
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Description

rac-(1R,2S,3R)-2-Fluoro-3-phenylcyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative characterized by a strained cyclopropane ring, a carboxylic acid group at position 1, a fluorine atom at position 2, and a phenyl substituent at position 2. The stereochemistry (1R,2S,3R) introduces unique spatial and electronic properties, making it valuable in pharmaceutical and agrochemical research. Fluorination often enhances metabolic stability and bioavailability, while the cyclopropane ring contributes to conformational rigidity, influencing interactions with biological targets .

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H9FO2/c11-9-7(8(9)10(12)13)6-4-2-1-3-5-6/h1-5,7-9H,(H,12,13)/t7-,8-,9-/m0/s1

InChI Key

PCGMTOGPUHMVAH-CIUDSAMLSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H]([C@H]2F)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2C(C2F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically include the use of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

In an industrial setting, the production of rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: The compound can be used in the development of enzyme inhibitors and as a probe for studying biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluoro and phenyl groups contribute to the compound’s binding affinity and selectivity for these targets. The cyclopropane ring provides conformational rigidity, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents (Cyclopropane Positions) Molecular Formula Molar Mass (g/mol) CAS Number Key Structural Features
Target: rac-(1R,2S,3R)-2-Fluoro-3-phenylcyclopropane-1-carboxylic acid 2-F, 3-Ph C₁₀H₉FO₂ Not provided Not provided Fluoro at C2, phenyl at C3, (1R,2S,3R)
rac-(1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid (trans) 2-(4-F-Ph) C₁₀H₉FO₂ 180.18 175275-74-8 4-Fluorophenyl at C2, trans configuration
rac-(1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid (trans) 2-(4-CF₃-Ph) C₁₁H₉F₃O₂ 230.18 201164-18-3 Strongly electron-withdrawing CF₃ at C2
rac-(1R,2R)-2-(Furan-3-yl)cyclopropane-1-carboxylic acid 2-(Furan-3-yl) C₈H₈O₃ 152.15 1446486-81-2 Heterocyclic furan substituent at C2
rac-2-[(1R,2S)-2-(4-Hydroxyphenyl)cyclopropyl]acetic acid Cyclopropane attached to acetic acid C₁₂H₁₂O₃ 204.22 2059912-03-5 Hydroxyphenyl and acetic acid chain

Key Observations :

  • Substituent Position : The target compound’s fluorine is on the cyclopropane ring (C2), whereas analogues like and feature fluorine or CF₃ on the phenyl ring. This distinction impacts electronic effects and steric interactions.
Physicochemical Properties
Compound pKa (Predicted) Density (g/cm³) Boiling Point (°C) Solubility Insights
rac-(1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid 4.56 1.345 313.9 Moderate solubility in polar solvents
rac-(1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid Not provided Not provided Not provided Likely lower solubility due to CF₃
Target Compound Not available Not available Not available Expected higher lipophilicity vs.

Key Observations :

  • The fluorophenyl derivative has a pKa of ~4.56, typical for carboxylic acids. The target compound’s fluorine at C2 may slightly lower its pKa compared to non-fluorinated cyclopropane acids.
  • The trifluoromethyl analogue likely exhibits greater acidity (lower pKa) due to the electron-withdrawing CF₃ group.

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